molecular formula C14H15ClFN3O2S B12277926 4-chloro-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole

4-chloro-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B12277926
M. Wt: 343.8 g/mol
InChI Key: AXNFNDYKKDOWNZ-UHFFFAOYSA-N
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Description

4-chloro-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloro group, a fluoro group, and a sulfonyl group attached to an azetidine ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium borohydride (NaBH4) or iodine (I2) in methanol (MeOH) under neutral conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-chloro-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-chloro-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C14H15ClFN3O2S

Molecular Weight

343.8 g/mol

IUPAC Name

4-chloro-1-[[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C14H15ClFN3O2S/c1-10-4-13(16)2-3-14(10)22(20,21)19-7-11(8-19)6-18-9-12(15)5-17-18/h2-5,9,11H,6-8H2,1H3

InChI Key

AXNFNDYKKDOWNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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